1,1-Diethoxy-3,7-dimethylocta-2,6-diene
Description
Contextual Overview of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene as a Monoterpenoid Acetal (B89532)
This compound, also known as citral (B94496) diethyl acetal, is classified as an acyclic monoterpenoid. chemicalbook.com Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The structure of this compound features a ten-carbon backbone derived from the monoterpene aldehyde citral, with two ethoxy groups attached to the first carbon, forming an acetal functional group. chemicalbook.com Acetals are geminal-diether derivatives of aldehydes or ketones and are known for their relative stability in neutral or basic conditions. This stability is a key characteristic that distinguishes this compound from its precursor, citral. longdom.org
The compound is a colorless liquid with a characteristic mild, green, and citrusy odor. chemicalbook.comthegoodscentscompany.com It is insoluble in water but soluble in alcohols. chemicalbook.com Its molecular formula is C14H26O2, and it has a molecular weight of 226.36 g/mol . sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.36 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, green, citrusy |
| Boiling Point | 140-142 °C at 15 mmHg |
| Density | 0.875 g/mL at 25 °C |
| Refractive Index | 1.449 at 20 °C |
| Solubility | Insoluble in water, soluble in alcohol |
| Stability | Stable in alkali; may be sensitive to prolonged exposure to moisture and decomposes on heating. chemicalbook.com |
This table is interactive. You can sort and filter the data.
Historical Perspective on its Derivatization from Citral
The synthesis of this compound is historically rooted in the need to overcome the inherent instability of citral. Citral, a naturally occurring aldehyde found in the oils of lemon grass and other citrus plants, possesses a strong and desirable lemon-like fragrance. longdom.org However, its aldehyde functional group makes it susceptible to oxidation and polymerization, limiting its use in certain applications, particularly in alkaline media such as soap. chemicalbook.comlongdom.org
To address this stability issue, chemists developed methods to protect the aldehyde group. The formation of an acetal, specifically the diethyl acetal, proved to be an effective strategy. The historical development of this derivatization can be traced back to the broader exploration of acetals as protecting groups in organic synthesis. The reaction to form this compound involves the acid-catalyzed reaction of citral with ethanol (B145695). longdom.orgresearchgate.net Early methods often involved the use of mineral acids as catalysts.
More recent research has focused on developing more efficient and environmentally friendly catalytic systems. For instance, a study has reported the use of a composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4) for the synthesis of citral diethyl acetal. researchgate.net This method offers high yields (93-94%) and purity (96%) under optimized conditions. researchgate.net The continuous removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the acetal. longdom.org
Table 2: Catalytic Synthesis of this compound from Citral
| Catalyst | Reactants | Reaction Conditions | Yield | Purity | Reference |
| Composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4) | Citral, Anhydrous ethanol | 80 °C, 1.5 hours | 93-94% | 96% | researchgate.net |
| Para-toluenesulfonic acid | Citral, Ethanol | Azeotropic distillation to remove water | Not specified | Not specified | longdom.org |
This table is interactive. You can sort and filter the data.
Broad Academic Relevance in Organic Chemistry and Related Disciplines
The academic relevance of this compound extends beyond its use in the fragrance industry. In organic chemistry, it serves as a valuable intermediate in the synthesis of other fine chemicals. The acetal functional group, while stable under many conditions, can be readily hydrolyzed back to the aldehyde using aqueous acid, making it an effective protecting group for the carbonyl functionality of citral. masterorganicchemistry.com
This protective strategy allows for chemical transformations to be carried out on other parts of the molecule, such as the carbon-carbon double bonds, without affecting the aldehyde group. Once the desired transformations are complete, the acetal can be removed to regenerate the aldehyde.
While specific, multi-step syntheses starting from this compound are not extensively detailed in readily available literature, its role as a stable precursor to the versatile starting material, citral, is of significant academic interest. longdom.org Citral itself is a key building block for the synthesis of a wide range of compounds, including ionones (important for violet and rose scents) and vitamins A and E. longdom.org Therefore, the ability to store and transport a more stable form of citral, like its diethyl acetal, has practical implications for the synthesis of these valuable products.
The study of the reactivity of the double bonds within this compound also presents opportunities for academic exploration, such as in cyclization reactions to form novel cyclic ethers or other complex structures.
Current Gaps and Future Research Directions for this compound
Despite its established use, there are several areas where further research on this compound could be beneficial.
One significant gap is the limited exploration of its synthetic utility beyond being a protected form of citral. Future research could focus on the selective functionalization of the two distinct double bonds within the molecule to create novel and complex structures. Investigating its reactivity in various catalytic processes, such as metathesis or asymmetric catalysis, could unlock new synthetic pathways to valuable compounds.
Another area for future investigation is the development of even more sustainable and efficient methods for its synthesis. While progress has been made with solid acid catalysts, exploring enzymatic or biocatalytic routes for the acetalization of citral could offer a greener alternative to traditional chemical methods. mdpi.com The use of enzymes could also lead to higher selectivity and milder reaction conditions.
Furthermore, a more in-depth study of the stability of this compound under a wider range of conditions could be valuable. While it is known to be more stable than citral, a detailed kinetic analysis of its hydrolysis under various pH and temperature conditions could provide a better understanding of its degradation profile. masterorganicchemistry.comgla.ac.uk This information would be crucial for optimizing its storage and application in various formulations.
Finally, while the primary application of this compound is in fragrances, exploring its potential in other areas, such as a precursor for bioactive molecules or as a specialized solvent, could open up new avenues of research and commercialization. nih.gov The structural similarity to other biologically active terpenoids suggests that derivatives of this compound could exhibit interesting pharmacological properties.
Structure
3D Structure
Properties
CAS No. |
7492-66-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1,1-diethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3 |
InChI Key |
NTXGFKWLJFHGGJ-UHFFFAOYSA-N |
SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC |
Isomeric SMILES |
CCOC(/C=C(/C)\CCC=C(C)C)OCC |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC |
boiling_point |
140.00 to 142.00 °C. @ 15.00 mm Hg |
density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |
Other CAS No. |
7492-66-2 |
physical_description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |
solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
vapor_pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene
Established Synthetic Routes to 1,1-Diethoxy-3,7-dimethylocta-2,6-diene
The conversion of an aldehyde or ketone to an acetal (B89532) is a well-established protective reaction in organic synthesis. researchgate.net For this compound, this involves reacting citral (B94496) with an excess of ethanol (B145695), typically under acidic conditions, to drive the equilibrium toward the acetal product. organicchemistrytutor.com
Acetalization of Citral with Ethanol: Acid-Catalyzed Approaches
The traditional and most direct method for synthesizing this compound is the acid-catalyzed reaction of citral with ethanol. longdom.org This reaction is an equilibrium process, and to achieve high yields, water, a byproduct of the reaction, must be removed. organicchemistrytutor.com This is often accomplished through azeotropic distillation using a solvent like benzene (B151609) or toluene. longdom.org
Homogeneous acid catalysts such as para-toluenesulfonic acid (p-TSA) are commonly employed due to their effectiveness. longdom.orgresearchgate.net The general procedure involves heating a mixture of citral, a stoichiometric excess of ethanol, the acid catalyst, and a water-entraining solvent. longdom.org While effective, homogeneous catalysts present challenges in separation from the reaction mixture and potential for corrosion, which has driven research into more sustainable heterogeneous alternatives. mdpi.com
Mechanistic Pathways of Acetal Formation
The formation of an acetal from an aldehyde and an alcohol under acidic conditions proceeds through a series of equilibrium steps. organicchemistrytutor.comyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen of citral by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.
Following protonation, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal. A subsequent deprotonation step, often facilitated by another molecule of ethanol or the conjugate base of the catalyst, yields a neutral hemiacetal intermediate. youtube.commasterorganicchemistry.com
The hemiacetal's hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). Finally, a second molecule of ethanol attacks this electrophilic species, and a final deprotonation step yields the stable acetal product, this compound, and regenerates the acid catalyst. youtube.commasterorganicchemistry.com
Advances in Catalytic Systems for this compound Synthesis
To overcome the limitations of homogeneous catalysts, significant research has focused on developing solid, reusable acid catalysts. These heterogeneous systems offer advantages such as simplified product purification, reduced waste, and potential for continuous flow processes. mdpi.comias.ac.in
Application of Composite Supported Strong Acid Catalysts
One innovative approach involves the use of composite supported strong acid catalysts. A study detailed the successful synthesis of citral diethyl acetal using a phenyl sulfonic acid supported on a composite of sodium sulfate (B86663) and calcium sulfate (Ph-SO3H/Na2SO4·CaSO4). researchgate.net This solid acid catalyst demonstrated high efficiency and selectivity. Under optimized conditions, a yield of 93% to 94% with a product purity of 96% was achieved. researchgate.net The reusability and simple separation of this solid catalyst make it a promising alternative to traditional liquid acids. researchgate.net
Optimal Conditions for Ph-SO3H/Na2SO4·CaSO4 Catalyzed Acetalization
| Parameter | Optimized Value |
| Molar Ratio (Citral:Ethanol:Catalyst) | 1 : (4 to 5) : (0.0025 to 0.0030) |
| Reaction Temperature | 80 °C |
| Reaction Time | 1.5 hours |
| Result | |
| Yield | 93% - 94% |
| Crude Product Purity | 96% |
This table summarizes the optimal process conditions for the one-step synthesis of citral diethyl acetal using a composite supported strong acid catalyst as reported in the study. researchgate.net
Utilization of Strong Acidic Sulfonic Resin Catalysts
Strongly acidic cation-exchange resins, such as those with sulfonic acid groups (-SO3H), are widely used as solid acid catalysts in various organic reactions, including acetalization. google.com Resins like Amberlyst-15 possess high acidity and provide a solid framework that facilitates easy removal from the reaction mixture. ias.ac.in These polystyrene-divinylbenzene based resins are functionalized with sulfonic acid groups, providing Brønsted acid sites necessary for catalysis. google.com Their application in the synthesis of this compound offers a green alternative to corrosive mineral acids, minimizing environmental impact and simplifying the production process. ias.ac.ingoogle.com
Novel Heterogeneous Catalysis in Acetalization
The field of heterogeneous catalysis continues to evolve, introducing novel materials for efficient acetalization reactions. These materials are designed to have high surface area, strong acid sites, and enhanced stability.
Heteropolyacids (HPAs): HPAs, such as tungstophosphoric acid (H3PW12O40), are extremely strong Brønsted acids. When immobilized on high-surface-area supports like mesoporous silica (B1680970) (e.g., KIT-6), they act as powerful and reusable catalysts. mdpi.com Although a specific study focused on the acetalization of citral with glycerol, the high conversion rates (up to 89%) demonstrate the potential of supported HPAs for other acetalization reactions, including with ethanol. mdpi.comresearchgate.net
Zeolites: These crystalline aluminosilicates possess well-defined pore structures and strong Brønsted acid sites, making them shape-selective catalysts. acs.org Their ordered porous nature can enhance reaction rates and selectivity in acetal formation. Mordenite, a type of zeolite, has been effectively used for synthesizing other acetals, indicating its potential applicability for citral diethyl acetal production. researchgate.net
Functionalized Carbon-Silica Composites: Novel solid acids synthesized from the hydrothermal carbonization of materials like sucrose (B13894) and hydroxyethylsulfonic acid with silica precursors result in amorphous carbon-silica composites. ias.ac.in These materials can exhibit very high acid densities (e.g., 2.0 mmol/g), surpassing traditional resins like Amberlyst-15, and have been shown to be highly efficient catalysts for acetalization reactions. ias.ac.indntb.gov.ua
These advanced catalytic systems represent a significant step towards more sustainable and economically viable industrial production of this compound.
Optimization of Reaction Conditions for Enhanced Synthesis of this compound
The efficient synthesis of this compound from citral and ethanol is a reversible reaction that necessitates careful control of various parameters to maximize product yield and purity. Key areas of optimization include the influence of temperature and solvents, the molar ratio of reactants, and the effective management of by-products to manipulate the reaction equilibrium.
Temperature and Solvent Effects
The reaction temperature plays a crucial role in the rate of acetal formation. Research has identified optimal temperature ranges to achieve high yields in a reasonable timeframe. For instance, a study utilizing a composite supported strong acid catalyst found that a reaction temperature of 80 °C was optimal for the synthesis of citral diethyl acetal. researchgate.net
The choice of solvent is also critical. While ethanol serves as a reactant, an additional inert solvent is often employed to facilitate the removal of water, a by-product of the reaction. Solvents that form an azeotrope with water, such as benzene or cyclohexane, are traditionally used to drive the reaction equilibrium towards the product side through azeotropic distillation. longdom.org The selection of an appropriate solvent system can significantly impact the reaction's efficiency.
Molar Ratio Control and Yield Enhancement
The stoichiometry of the reactants, specifically the molar ratio of citral to ethanol, is a key determinant of the reaction yield. To shift the equilibrium towards the formation of the acetal, an excess of ethanol is typically employed. Studies have shown that an optimal molar ratio of citral to anhydrous ethanol is in the range of 1:4 to 1:5. researchgate.net Under these conditions, coupled with an appropriate catalyst and temperature, yields of this compound can reach as high as 93% to 94%, with a crude product purity of up to 96%. researchgate.net
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Optimal Condition | Result | Reference |
| Reactants | Citral, Anhydrous Ethanol | - | researchgate.net |
| Molar Ratio (Citral:Ethanol) | 1:4 to 1:5 | Yield: 93-94% | researchgate.net |
| Catalyst | Ph-SO3H/Na2SO4·CaSO4 | Purity: 96% | researchgate.net |
| Temperature | 80 °C | - | researchgate.net |
| Reaction Time | 1.5 hours | - | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, this involves the development of solvent-free or environmentally benign solvent systems and the use of reusable catalysts.
Solvent-Free or Environmentally Benign Solvent Approaches
Traditional synthesis methods often rely on volatile and potentially hazardous organic solvents for azeotropic water removal. To align with green chemistry principles, research is exploring solvent-free reaction conditions. In such approaches, an excess of the reactant alcohol (ethanol) can also serve as the reaction medium, eliminating the need for an additional solvent.
Furthermore, the investigation into environmentally benign solvents is an active area of research. The goal is to replace traditional solvents like benzene with greener alternatives that have a lower environmental impact and reduced toxicity. While specific examples for the synthesis of this compound are still emerging, the broader field of acetal synthesis is exploring various green solvent options.
Catalyst Reusability and Sustainable Practices
Examples of solid acid catalysts include zeolites, sulfonic acid-functionalized resins, and supported heteropolyacids. A notable example is the composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4), which has demonstrated high efficiency in the synthesis of citral diethyl acetal. researchgate.net The use of such solid catalysts not only simplifies the purification process but also opens up the potential for continuous flow reactor systems, further enhancing the sustainability of the synthesis. The reusability of these catalysts is a critical factor in their practical application, and research continues to focus on developing robust catalysts that maintain high activity over numerous reaction cycles.
Mechanistic and Kinetic Investigations of 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene Reactions
Detailed Reaction Mechanism Elucidation for Acetalization
The formation of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene from citral (B94496) and ethanol (B145695) is a classic example of an acid-catalyzed acetalization reaction. masterorganicchemistry.comyoutube.com This process involves several key steps, beginning with the activation of the carbonyl group in citral and culminating in the formation of the stable acetal (B89532).
Protonation and Electrophilicity Enhancement
The reaction is initiated by the protonation of the carbonyl oxygen atom of citral by an acid catalyst. youtube.com This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon. The resulting resonance-stabilized carbocation, also known as an oxocarbenium ion, is much more susceptible to nucleophilic attack than the original unprotonated carbonyl group. masterorganicchemistry.comyoutube.com
Nucleophilic Attack and Hemiacetal Intermediates
Following protonation, a molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This attack leads to the formation of a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal. masterorganicchemistry.com The hemiacetal is an intermediate compound containing both an alcohol and an ether functional group on the same carbon. masterorganicchemistry.com
The formation of the hemiacetal is a reversible process. youtube.com The next phase of the reaction involves the protonation of the hydroxyl group of the hemiacetal, which converts it into a good leaving group (water). The departure of the water molecule results in the formation of another oxocarbenium ion. A second molecule of ethanol then attacks this ion, and subsequent deprotonation of the newly added ethoxy group yields the final product, this compound. youtube.com
Kinetic Studies of this compound Formation and Degradation
While the general principles of acetal formation kinetics are well-understood, specific kinetic data for the synthesis of this compound are not extensively reported in publicly available literature. However, studies on similar acetalization reactions provide valuable insights. For instance, the synthesis of diethylacetal from acetaldehyde (B116499) and ethanol using an acid resin catalyst was found to follow a Langmuir-Hinshelwood rate expression. researchgate.net The activation energy for this reaction was determined to be 47.874 kJ mol⁻¹. researchgate.net
Kinetic studies on the methanolysis of diethyl acetal have shown that the reaction can be treated as pseudo-first-order when a large excess of the alcohol is used. sfu.ca The progress of such reactions can be monitored by gas chromatography to determine the concentrations of reactants and products over time. sfu.ca
The degradation of this compound, which is the reverse reaction (hydrolysis), is also acid-catalyzed and is sensitive to the presence of moisture. nih.govchemicalbook.com The stability of the compound is therefore pH-dependent, with decomposition occurring in acidic aqueous environments.
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry offers powerful tools for understanding the structure and stability of molecules like this compound. However, specific computational studies focusing on this particular acetal are scarce in the published literature.
Conformational Analysis and Stability Predictions
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is particularly important due to the presence of multiple single bonds that allow for rotational freedom. The (2E)-isomer is a commonly cited configuration. nih.gov Theoretical calculations could predict the relative energies of different conformers and the rotational barriers between them.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 227.20056 | 159.9 |
| [M+Na]⁺ | 249.18250 | 164.0 |
| [M-H]⁻ | 225.18600 | 159.2 |
| [M+NH₄]⁺ | 244.22710 | 178.3 |
| [M+K]⁺ | 265.15644 | 162.8 |
| [M+H-H₂O]⁺ | 209.19054 | 154.4 |
| [M+HCOO]⁻ | 271.19148 | 179.1 |
| [M+CH₃COO]⁻ | 285.20713 | 194.6 |
| Data sourced from computational predictions. uni.lu |
Reaction Pathway Calculations and Transition State Analysis
The study of the reaction mechanisms of this compound, also known as citral diethyl acetal, primarily involves computational approaches such as Density Functional Theory (DFT) to elucidate the intricacies of its chemical transformations. A significant area of investigation is the acid-catalyzed hydrolysis of this acetal, a reaction that is fundamental to understanding its stability and reactivity.
The hydrolysis of acetals typically proceeds through one of several established mechanisms, namely the A-1, A-2, or A-SE2 pathways. osti.gov The A-1 mechanism involves a rate-determining unimolecular heterolysis of the protonated acetal to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.netchemistrysteps.com The A-2 mechanism, in contrast, is a bimolecular process where a water molecule attacks the protonated acetal in the rate-determining step. osti.gov The A-SE2 mechanism also involves a rate-limiting proton transfer. osti.gov For acyclic acetals like this compound, the A-1 pathway is generally favored under acidic conditions. researchgate.net
Reaction pathway calculations using DFT can map the potential energy surface of the hydrolysis reaction. beilstein-journals.org This involves optimizing the geometries of the reactant, transition states, intermediates, and products. The formation of the oxocarbenium ion is considered the rate-determining step in the A-1 hydrolysis of many acetals. researchgate.net Computational analysis would focus on locating the transition state for the cleavage of the C-O bond of one of the ethoxy groups following protonation.
Transition state analysis provides critical insights into the kinetics of the reaction. By calculating the energy barrier (activation energy) associated with the transition state, the reaction rate can be predicted. For the hydrolysis of this compound, the transition state would resemble the protonated acetal with an elongated C-O bond that is breaking. The stability of this transition state, and therefore the reaction rate, is influenced by the electronic and steric properties of the substituents. The electron-donating nature of the alkyl groups in the diene chain would be expected to stabilize the forming oxocarbenium ion, thus influencing the activation energy.
A hypothetical reaction coordinate diagram for the A-1 hydrolysis of this compound, based on DFT calculations, would illustrate the relative energies of the species involved.
Hypothetical Reaction Coordinate Diagram Data
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Acetal + H₃O⁺) | 0 |
| Protonated Acetal | -5 |
| Transition State 1 (C-O bond cleavage) | +15 |
| Oxocarbenium Ion + Ethanol | -2 |
| Transition State 2 (Water attack) | +10 |
| Protonated Hemiacetal | -12 |
| Products (Citral + Ethanol + H₃O⁺) | -8 |
Note: The values in this table are hypothetical and serve to illustrate the expected energetic profile of an A-1 hydrolysis reaction. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds like this compound.
NMR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool in organic chemistry. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. researchgate.netnih.gov From these tensors, the isotropic shielding values can be obtained and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, predicting the ¹H and ¹³C NMR spectra would involve first performing a conformational analysis to identify the lowest energy conformers of the molecule. uncw.edu The NMR chemical shifts would then be calculated for each significant conformer, and a Boltzmann-weighted average would be taken to obtain the final predicted spectrum. uncw.edu This approach accounts for the dynamic nature of the molecule in solution.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 | 100.5 | H1 (1H) | 4.80 |
| C2 | 125.0 | H2 (1H) | 5.40 |
| C3 | 138.0 | - | - |
| C4 | 39.8 | H4 (2H) | 2.10 |
| C5 | 26.5 | H5 (2H) | 2.05 |
| C6 | 123.5 | H6 (1H) | 5.10 |
| C7 | 132.0 | - | - |
| C8 | 25.7 | H8 (3H) | 1.68 |
| C9 (on C3) | 16.5 | H9 (3H) | 1.75 |
| C10 (on C7) | 17.7 | H10 (3H) | 1.60 |
| C1' (OCH₂) | 60.2 | H1' (4H) | 3.50 |
| C2' (CH₃) | 15.3 | H2' (6H) | 1.20 |
Note: These chemical shift values are hypothetical and are based on typical ranges for similar functional groups. Actual computational predictions may vary.
IR Spectroscopy
The prediction of infrared (IR) spectra through computational methods involves calculating the vibrational frequencies of the molecule. rsc.org This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. youtube.com
For a flexible molecule like this compound, molecular dynamics (MD) simulations can provide a more accurate prediction of the IR spectrum by accounting for anharmonic effects and conformational flexibility at a given temperature. youtube.com The IR spectrum is derived from the Fourier transform of the dipole moment autocorrelation function obtained from the MD trajectory. youtube.com
Hypothetical Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H stretching (alkane) |
| 1670 | Medium | C=C stretching (trisubstituted alkene) |
| 1450 | Medium | C-H bending (CH₂, CH₃) |
| 1120-1050 | Strong | C-O stretching (acetal) |
Note: These are representative frequencies for the functional groups present in the molecule. A full computational prediction would yield a more detailed spectrum.
Chemical Reactivity and Transformation Studies of 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene
Oxidative Transformations of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene
The unsaturated nature of this compound makes it susceptible to various oxidative reactions. These transformations can target the carbon-carbon double bonds, leading to a range of functionalized products.
Oxidative cleavage of the alkene moieties in this compound can lead to the formation of smaller aldehyde and carboxylic acid derivatives. Ozonolysis is a powerful technique for this purpose. wikipedia.orgnumberanalytics.com The reaction involves treating the compound with ozone, followed by a workup step that determines the final products.
A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc dust, would cleave the double bonds and yield aldehydes. Cleavage of the C6-C7 double bond would be expected to produce a C7-aldehyde, while cleavage of the C2-C3 double bond would lead to a more complex fragmentation pattern due to the presence of the acetal (B89532) group.
An oxidative workup, on the other hand, using reagents like hydrogen peroxide, would lead to the formation of carboxylic acids. It has been noted that the ozonolysis of acetals can directly yield esters. google.com The specific products would depend on which double bond is cleaved and the subsequent reaction of the acetal functional group.
The degradation of the parent compound, citral (B94496), under acidic and oxidative conditions is known to proceed through a series of cyclization and oxidation reactions. researchgate.netnih.gov While the acetal group in this compound offers some protection against such cyclizations, the double bonds remain susceptible to oxidation.
Selective oxidation of one of the two double bonds in this compound can be achieved under controlled conditions. The C6-C7 double bond is generally more susceptible to electrophilic attack than the C2-C3 double bond, which is part of an α,β-unsaturated system.
Epoxidation is a common method for the selective oxidation of alkenes. The reaction of the parent aldehyde, citral, with oxidizing agents can lead to the formation of epoxides. The less sterically hindered and more electron-rich C6-C7 double bond is typically epoxidized preferentially.
Another approach for selective oxidation is dihydroxylation, which can be accomplished using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions. This would lead to the formation of diols at either of the double bonds.
Substitution and Derivatization Reactions of the Acetal Group
The acetal group in this compound is the site for several important reactions, primarily hydrolysis and transacetalization. These reactions involve the cleavage of the C-O bonds of the acetal.
Acid-catalyzed hydrolysis of the acetal regenerates the parent aldehyde, citral, and two equivalents of ethanol (B145695). This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. ncert.nic.in The acetal is generally stable under basic conditions. nih.gov
Transacetalization allows for the conversion of the diethyl acetal into other acetals by reacting it with a different alcohol in the presence of an acid catalyst. researchgate.net This reaction is useful for introducing different alkoxy groups or for creating cyclic acetals by using a diol. The formation of various acetals from citral with different alcohols and glycols has been reported and proceeds via an acid-catalyzed mechanism with the removal of water. chem-station.com
The acetal group is generally unreactive towards nucleophiles such as Grignard reagents or organolithium compounds. However, under forcing conditions or with certain Lewis acids, reactions at the acetal carbon can occur.
Transacetalization Reactions
Transacetalization is a fundamental reaction of acetals, wherein the alkoxy groups are exchanged with another alcohol in the presence of an acid catalyst. For this compound, this process allows for the synthesis of other citral acetals, which may offer different stability or sensory profiles. The reaction is an equilibrium process where the removal of the displaced alcohol (in this case, ethanol) is necessary to drive the reaction to completion, often achieved through azeotropic distillation longdom.org.
This method is employed to synthesize various acetals from citral, such as those with glycols like ethylene (B1197577) glycol or propylene (B89431) glycol longdom.org. The reaction of this compound with these diols would yield the corresponding cyclic acetals.
Table 1: Examples of Transacetalization Products
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Propylene Glycol | Acid Catalyst (e.g., p-TSA) | Citral Propylene Glycol Acetal |
| Ethylene Glycol | Acid Catalyst (e.g., H₂SO₄) | Citral Ethylene Glycol Acetal |
| Methanol | Acid Catalyst (e.g., dry HCl) | 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene |
Conversion to Other Functional Groups
The most direct transformation of this compound is its conversion back to the parent aldehyde, citral. This is achieved through acid-catalyzed hydrolysis, which effectively deprotects the carbonyl group. organic-chemistry.org This reaction is sensitive to moisture and is essentially the reverse of acetal formation. chemicalbook.comnih.gov
Reaction Scheme: Hydrolysis to Citral this compound + H₂O --(H⁺)--> Citral + 2 Ethanol
Once regenerated, citral serves as a crucial intermediate for the synthesis of a wide range of valuable compounds, including other flavor and fragrance components like ionones and methyl ionones, as well as vitamins A and E. longdom.org The diene system also presents opportunities for reactions such as selective hydrogenation, epoxidation, or Diels-Alder reactions, further expanding its synthetic utility.
Isomerization Processes and Stereochemical Control
The stereochemistry of this compound is a critical aspect of its chemical identity and reactivity, primarily defined by the geometry of its C2=C3 double bond.
E/Z Isomerism of the Diene System
The precursor, citral, is not a single compound but a mixture of two geometric isomers (diastereomers) around the C2=C3 double bond. The (E)-isomer is known as geranial, and the (Z)-isomer is neral (B7780846). longdom.org Consequently, this compound, synthesized from commercial citral, exists as a corresponding mixture of (E) and (Z) isomers. longdom.org This isomerism is retained during the acetalization process. Analytical methods, such as gas chromatography (GC), can distinguish between these isomers, as demonstrated in the analysis of related citral acetals which show distinct peaks for the different geometric forms. longdom.org
Table 2: E/Z Isomers of this compound
| Isomer | Systematic Name | Common Name Origin |
|---|---|---|
| E-Isomer | (2E)-1,1-Diethoxy-3,7-dimethylocta-2,6-diene | Geranial Diethyl Acetal |
| Z-Isomer | (2Z)-1,1-Diethoxy-3,7-dimethylocta-2,6-diene | Neral Diethyl Acetal |
Stereoselective Synthetic Transformations
The existing stereochemistry of the diene system can influence the stereochemical outcome of subsequent reactions. For instance, in reactions involving the creation of new chiral centers, the E or Z configuration of the starting material can direct the approach of reagents, leading to diastereoselective outcomes.
Furthermore, transacetalization with chiral alcohols or diols can introduce new stereocenters. The reaction of citral (as an E/Z mixture) with propylene glycol, which has a stereocenter, can result in the formation of multiple diastereomers. longdom.org While direct stereoselective transformations on the this compound backbone are not extensively documented in the provided context, general principles of organic synthesis suggest that stereocontrol is a feasible objective. For example, asymmetric epoxidation or dihydroxylation of the C6=C7 double bond could be controlled by chiral catalysts, potentially leading to a specific enantiomer or diastereomer of the resulting product.
Comparative Reactivity with Related Acetal Compounds
The reactivity of this compound can be understood by comparing it to other acetals, particularly by examining the role of its specific alkoxy groups.
Influence of Alkoxy Groups on Reactivity
The nature of the alkoxy groups (–OR) in an acetal significantly impacts its reactivity, especially during acid-catalyzed hydrolysis. Studies on other acetals have shown that the presence of an alkoxy group can accelerate hydrolysis by up to 200-fold compared to analogous substrates lacking such a group. acs.org This acceleration is attributed to the electrostatic stabilization of the developing positive charge on the acetal carbon in the oxocarbenium ion intermediate. acs.org
When comparing this compound with its dimethyl acetal counterpart (1,1-dimethoxy-3,7-dimethylocta-2,6-diene), differences in reactivity arise from both electronic and steric effects. The ethyl groups are bulkier than methyl groups, which could introduce steric hindrance that might slightly slow down the approach of reagents. However, the ethyl group's inductive effect is slightly greater than that of the methyl group, which could influence the stability of the carbocation intermediate formed during hydrolysis. Generally, the hydrolysis of acetals is a well-established reaction, and while the rates may differ between the diethyl and dimethyl versions, both are readily converted to the parent aldehyde under acidic conditions. organic-chemistry.org The choice between ethoxy, methoxy, or other alkoxy groups is often dictated by desired physical properties (like odor or stability in a specific medium) rather than a dramatic difference in core chemical reactivity. longdom.org
Table 3: Factors Influencing Acetal Reactivity
| Factor | Influence on Reactivity | Reference |
|---|---|---|
| Alkoxy Group Presence | Accelerates hydrolysis via electrostatic stabilization of the oxocarbenium ion. | acs.org |
| Alkoxy Group Size (e.g., Ethoxy vs. Methoxy) | Can introduce steric effects influencing reaction rates. | uib.no |
| Catalyst | Acid catalysts (Lewis or Brønsted) are required for hydrolysis and transacetalization. | organic-chemistry.orgbyjus.com |
| Reaction Conditions | Removal of alcohol/water drives equilibrium in transacetalization/acetalization. | longdom.org |
Diene Conjugation Effects
The structure of this compound is characterized by a non-conjugated diene system, where the two carbon-carbon double bonds are separated by more than one single bond. This arrangement has significant implications for the chemical reactivity and transformation pathways of the molecule, particularly when compared to its conjugated counterparts. The lack of continuous π-electron delocalization across the diene system means that the double bonds tend to react independently, much like isolated alkenes.
The stability of a diene is influenced by the arrangement of its double bonds. Conjugated dienes are inherently more stable than their non-conjugated isomers due to the delocalization of π-electron density over the four-carbon system. This increased stability in conjugated dienes influences their chemical behavior, often leading to different reaction products and rates compared to non-conjugated dienes.
A significant aspect of the reactivity of this compound is its behavior under acidic conditions. The acetal functional group is susceptible to acid-catalyzed hydrolysis, which would regenerate the parent α,β-unsaturated aldehyde, citral. Citral possesses a conjugated system, as the carbon-carbon double bond is in conjugation with the carbonyl group. This hydrolysis effectively transforms the non-conjugated diene system of the acetal into a conjugated system in the resulting aldehyde.
The transformation of citral into ionones is a well-documented example of a reaction that proceeds through a conjugated intermediate. The synthesis of ionones from citral typically involves two main steps: an aldol (B89426) condensation with acetone (B3395972) to form pseudoionone, followed by an acid-catalyzed cyclization. perfumerflavorist.comresearchgate.netresearchgate.net The cyclization of pseudoionone, which contains an extended conjugated system, leads to the formation of α- and β-ionone, both of which are cyclic compounds with conjugated double bonds. The ratio of these isomers is dependent on the reaction conditions, including the type and concentration of the acid catalyst. perfumerflavorist.comresearchgate.net
While direct studies on the isomerization of the diene system within this compound to a conjugated form are not extensively documented, the reactivity of its parent aldehyde, citral, provides insight into the potential for forming conjugated products. Under certain conditions, such as the presence of amino acids in an alkaline medium, citral can undergo cis-trans isomerization. nih.gov
The reactivity of non-conjugated dienes differs from that of conjugated dienes in various reactions, including electrophilic additions and pericyclic reactions. For instance, conjugated dienes can undergo 1,4-addition reactions, a pathway not typically available to non-conjugated dienes. Furthermore, the classic Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, generally requires a conjugated diene.
The chemical reactivity of this compound is therefore intrinsically linked to the non-conjugated nature of its diene system and the lability of the acetal group. Transformations aiming to leverage diene reactivity would likely need to consider the potential for prior hydrolysis to the more reactive, conjugated aldehyde, citral.
Advanced Analytical Characterization Techniques for Research on 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene, providing insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In mechanistic studies, NMR is invaluable for monitoring the conversion of citral (B94496) to this compound. By acquiring spectra at various time points, researchers can track the disappearance of reactant signals and the appearance of product signals, providing quantitative data for kinetic analysis. For instance, the characteristic aldehyde proton signal in citral disappears, while new signals corresponding to the acetal (B89532) proton and the ethoxy groups of the product emerge.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. Key shifts include those for the vinyl protons, the acetal proton, the methylene (B1212753) and methyl protons of the ethoxy groups, and the methyl groups of the isoprenoid backbone. The coupling patterns between adjacent protons further verify the connectivity of the molecule.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the acetal carbon, the carbons of the double bonds, the carbons of the ethoxy groups, and the various methyl and methylene carbons in the chain. The chemical shifts are indicative of the electronic environment of each carbon atom.
A fast and reliable method has been developed for the quantification of citral, the precursor to this compound, in essential oils using ¹H NMR, highlighting the technique's power in quantitative analysis. researchgate.net
Table 1: Representative NMR Data for Acetal Structures
| Compound | Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| 1,1-Dimethoxyethane | ¹H | 4.568 | CH (acetal) |
| 3.309 | OCH₃ (methoxy) | ||
| 1.281 | CH₃ | ||
| 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene | ¹H | Not explicitly detailed in search results | - |
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy is primarily used to confirm the conversion of the aldehyde group in citral to the acetal group in the final product.
The IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. libretexts.org For this compound, key absorptions include:
C-O-C stretching: The presence of strong bands in the region of 1000-1200 cm⁻¹ is indicative of the acetal's C-O-C ether linkages. researchgate.net
C=C stretching: Absorptions around 1650-1680 cm⁻¹ correspond to the carbon-carbon double bonds within the octadiene chain. pressbooks.pub
C-H stretching: Bands in the 2850-3000 cm⁻¹ range are due to the stretching of C-H bonds in the alkyl and vinyl groups. pressbooks.pub
Crucially, the absence of a strong carbonyl (C=O) stretching band around 1700-1730 cm⁻¹, which is characteristic of the aldehyde in citral, confirms the successful formation of the acetal. pressbooks.pubchegg.com
Table 2: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Presence in this compound |
|---|---|---|
| C=O (Aldehyde) | 1705 - 1730 | Absent |
| C-O-C (Ether/Acetal) | 1000 - 1200 | Present |
| C=C (Alkene) | 1640 - 1680 | Present |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with Gas Chromatography, MS allows for the separation of this compound from a mixture before it enters the mass spectrometer. This is particularly useful for analyzing the compound in complex matrices like essential oils or reaction mixtures. nih.gov The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (226.36 g/mol ). nih.govthegoodscentscompany.com The fragmentation pattern provides a unique fingerprint, with characteristic fragments arising from the loss of ethoxy groups and cleavage of the hydrocarbon chain. For example, fragments related to citral (m/z 84 and 94) might be observed. researchgate.net
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is less likely to cause fragmentation than EI. It is often used to confirm the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu Predicted collision cross section (CCS) values can also be calculated for different adducts, providing another layer of identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.20056 | 159.9 |
| [M+Na]⁺ | 249.18250 | 164.0 |
| [M-H]⁻ | 225.18600 | 159.2 |
| [M+NH₄]⁺ | 244.22710 | 178.3 |
Data sourced from predicted values. uni.lu
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from its precursors, byproducts, and other components in a mixture, as well as for assessing its purity.
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. researchgate.net A sample is vaporized and injected into a long, thin column, and the components are separated based on their boiling points and interactions with the column's stationary phase.
GC is widely used to:
Assess Purity: A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities, such as unreacted citral or byproducts of the synthesis.
Analyze Mixtures: In flavor and fragrance analysis, GC can separate and quantify the various volatile components in a sample. For instance, it can determine the concentration of this compound in a formulated product. nih.gov
Monitor Reactions: GC can be used to follow the progress of the reaction that produces this compound by measuring the relative amounts of reactant and product over time.
The use of headspace GC coupled with ion mobility spectrometry (HS-GC-IMS) is an emerging technique for the rapid profiling of volatile compounds in complex samples. nih.gov
While GC is ideal for the volatile this compound, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of its less volatile or thermally sensitive derivatives. For instance, if the double bonds in this compound were to be oxidized to form diols or epoxides, these more polar and less volatile derivatives would be amenable to HPLC analysis.
Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is a common mode for separating such derivatives. sielc.com A UV detector can be used for quantification if the derivatives possess a chromophore. This technique is scalable and can be used for the isolation of impurities in preparative separation. sielc.com
Hyphenated Techniques for Comprehensive Analysis
In the advanced characterization of this compound, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing a wealth of information from a single analysis. Such approaches are critical for resolving complex mixtures and unequivocally identifying individual components. nih.gov
GC-MS for Reaction Mixture Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for monitoring the synthesis of this compound. thermofisher.comedu.krd In this technique, the gas chromatograph separates the components of a reaction mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for its identification. researchgate.netijarnd.com
The primary ionization technique used in GC-MS is Electron Ionization (EI), which involves bombarding the sample molecules with a high-energy electron beam. psu.edu For acetals such as this compound, the molecular ion peak is often of low abundance or absent due to the instability of the molecule under EI conditions. psu.edu The fragmentation pattern is typically characterized by the cleavage of the C-O bonds of the acetal group.
Key fragmentation pathways for this compound in GC-MS would involve the loss of an ethoxy radical (•OCH2CH3) or an ethoxy group to form characteristic ions. The analysis of these fragments is crucial for confirming the structure of the target compound and identifying any byproducts or unreacted starting materials in the reaction mixture.
Below is a table summarizing the expected key ions in the electron ionization mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment Lost | Significance in a Reaction Mixture |
| 226 | [M]+ (Molecular Ion) | Often weak or absent for acetals. psu.edu Its presence confirms the molecular weight of the product. |
| 181 | [M - •OCH2CH3]+ | Loss of an ethoxy radical, a common fragmentation for diethyl acetals. |
| 153 | [M - •OCH2CH3 - C2H4]+ | Further fragmentation involving the loss of ethylene (B1197577) from the terpene backbone. |
| 135 | [C10H15]+ | Represents the citral skeleton after the loss of the diethoxy group. |
| 103 | [CH(OCH2CH3)2]+ | A characteristic fragment of the diethyl acetal group. |
| 69 | [C5H9]+ | A common fragment in terpenes, corresponding to an isoprene (B109036) unit. |
This data is illustrative and based on general fragmentation patterns of acetals and terpenes.
LC-NMR/MS for Complex System Analysis
For the analysis of this compound within more complex matrices, such as fragrance formulations or natural product extracts, Liquid Chromatography-Nuclear Magnetic Resonance/Mass Spectrometry (LC-NMR/MS) offers unparalleled analytical power. nih.gov This combination of techniques allows for the physical separation of the components by LC, followed by the acquisition of detailed structural information from NMR and accurate mass measurements from MS. nih.govsaapjournals.org
The LC component separates the compounds in the mixture, and the eluent is then directed to the NMR spectrometer and the mass spectrometer. The MS provides molecular weight and elemental composition information, while the NMR provides detailed structural data, including the connectivity of atoms and stereochemistry. nih.gov This is particularly useful for distinguishing between isomers, which often have identical mass spectra but different NMR spectra. chemicalbook.com
The application of LC-NMR/MS is especially valuable when dealing with compounds that are thermally labile or not volatile enough for GC analysis. nih.gov While this compound is amenable to GC, its analysis in a complex, non-volatile matrix would benefit from an LC-based approach.
There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-collection, each offering a trade-off between sensitivity and the amount of structural information that can be obtained. saapjournals.org The hyphenation with MS provides complementary data that aids in the comprehensive characterization of the analyte.
The table below outlines the advantages of using LC-NMR/MS for the analysis of this compound in a complex system.
| Analytical Aspect | LC-NMR/MS Capability | Significance for this compound |
| Isomer Separation | LC provides high-resolution separation of isomers. | Can distinguish between the (2E) and (2Z) isomers of the compound. |
| Unambiguous Structure Elucidation | NMR provides detailed structural information (¹H, ¹³C, COSY, HSQC, HMBC). | Confirms the precise atomic connectivity and stereochemistry without the need for extensive fragmentation analysis. mdpi.com |
| Analysis of Non-Volatile Matrices | LC is suitable for a wide range of sample matrices. | Enables the direct analysis of the compound in finished products like perfumes or lotions without derivatization. |
| Molecular Formula Determination | High-resolution MS provides accurate mass measurements. | Confirms the elemental composition of the parent compound and its metabolites or degradation products. |
| Online Analysis | The hyphenated setup allows for continuous analysis of the LC eluent. | Provides a rapid and comprehensive snapshot of the chemical composition of a complex mixture. |
Biological and Biomedical Research Investigations of 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene in Model Systems
Cellular and Molecular Biological Investigations
There is a notable absence of scientific inquiry into the cellular and molecular effects of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene.
Modulation of Adipogenesis and Gene Expression in Adipocytes (e.g., Murine 3T3-L1 Preadipocytes)
No research data could be located regarding the impact of this compound on the process of adipogenesis, the formation of fat cells. Studies utilizing common in vitro models such as murine 3T3-L1 preadipocytes to investigate this compound's effects are not present in the current body of scientific literature.
Effects on Lipid Accumulation
Consequently, there is no information on whether this compound promotes or inhibits lipid accumulation in adipocytes.
Regulation of Gene Expression (e.g., SREBP-2, CD36, FABP4, Perilipin)
The influence of this compound on the expression of key genes involved in lipid metabolism and adipocyte function, such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2), CD36, Fatty Acid Binding Protein 4 (FABP4), and Perilipin, has not been investigated.
Elucidation of Mechanism of Action at the Molecular Level
Due to the lack of primary research, the molecular mechanism of action for this compound within a biological context remains entirely speculative.
Hypothesized Binding to Specific Cellular Receptors
There are no studies proposing or identifying any specific cellular receptors to which this compound might bind.
Modulation of Enzyme Activities (e.g., related to oxidative stress, inflammation)
Similarly, no data exists on the compound's ability to modulate the activities of enzymes, including those associated with oxidative stress or inflammation.
Influence on Gene Expression Related to Cell Proliferation and Apoptosis
Research indicates that this compound, also known as citral (B94496) diethyl acetal (B89532), may play a role in modulating gene expression associated with cell proliferation and apoptosis, which is programmed cell death. It is suggested that the compound can influence the expression of genes that are key to these cellular processes. This includes the potential to interact with specific cellular receptors, which in turn could trigger a series of biochemical events, or modulate enzymes involved in oxidative stress and inflammation.
Table 1: Investigated Gene Expression Targets
| Gene/Protein Family | Potential Role in Cellular Processes |
| Cell Proliferation Genes | Regulate the rate of cell division and growth. |
| Apoptosis-Related Genes | Control the process of programmed cell death. |
| Bax | A pro-apoptotic protein that can be involved in a unique mitochondria-dependent apoptosis pathway. nih.gov |
This table is for illustrative purposes and based on general principles of cell biology; specific gene targets for this compound require further dedicated research.
Comparative Bioactivity Studies with Analogs and Related Compounds
To better understand the biological significance of this compound, it is often compared with its parent compound, citral, and other related derivatives.
The transformation of citral into its acetal derivatives, such as this compound, is a key area of study. Citral itself is known for its strong lemon-like aroma but can be volatile and unstable under certain conditions like exposure to air and alkalis. researchgate.netlongdom.org The creation of acetal derivatives is a strategy to enhance stability, making them more suitable for various applications. researchgate.netlongdom.org
The acetal group can provide a longer-lasting fragrance or flavor, as the acetals may slowly hydrolyze to release the original aldehyde. google.com The diethyl variant is noted to have a higher molecular weight and lower volatility, contributing to its stability in different formulations. While citral diethyl acetal has a mild, green, citrus odor, it is distinct from the strong lemon aroma of citral itself. chemicalbook.com This highlights how structural modifications to the aldehyde group can alter the compound's properties. For instance, replacing the aldehyde with a nitrile or methyl ether group is another way to create derivatives with different characteristics. google.com
Citral is a monoterpene composed of two geometric isomers: geranial (trans-citral or citral A) and neral (B7780846) (cis-citral or citral B). nih.govresearchgate.net Commercial citral is typically a mixture of these two isomers. nih.gov Geranial is often described as having a strong lemon odor, while neral's scent is less intense and sweeter. longdom.org
Extensive research has been conducted on the biological activities of citral, revealing a wide range of properties, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov Both geranial and neral contribute to these activities, though some studies suggest that one isomer may be more potent than the other in specific contexts. For example, in one study on antifungal activity, geranial showed better performance against certain fungi compared to neral. sciforum.net However, another study indicated a synergistic effect of the two isomers. sciforum.net The conversion of citral to its acetal derivatives like this compound is a significant modification that can alter its bioactivity and stability. researchgate.net
Environmental Fate and Biodegradation Research of 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene
Biodegradation Pathways and Rates in Aqueous Environments
The breakdown of organic compounds in aquatic environments is largely driven by microbial activity. The structure of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene, with its acetal (B89532) group and unsaturated bonds, suggests potential susceptibility to microbial degradation.
Microbial Degradation Studies
Specific microbial degradation studies on this compound are not extensively documented in publicly available literature. However, the general principles of microbial metabolism of similar organic compounds can provide insights. Biodegradation is the transformation of organic substances by microorganisms through enzymatic reactions, including oxidation, reduction, and hydrolysis. europa.eu The rate and extent of this process are influenced by the chemical structure of the compound and the specific microbial populations present in the environment.
The initial step in the biodegradation of this compound would likely involve the hydrolysis of the acetal group to yield citral (B94496) and ethanol (B145695). Ethanol is readily biodegradable. Citral, a naturally occurring aldehyde, is known to be biodegradable, undergoing further oxidation and cleavage of its carbon skeleton by various microorganisms. The presence of double bonds in the structure also offers sites for enzymatic attack, potentially leading to the formation of various hydroxylated and carboxylated intermediates.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Biodegradation
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and biological properties of chemicals based on their molecular structure. europa.eu These models are particularly useful for estimating the biodegradability of compounds for which experimental data is limited.
For a compound like this compound, a QSAR model for "ready biodegradability" could be employed. Such models typically use a set of molecular descriptors (e.g., molecular weight, logP, presence of specific functional groups) to classify a substance as readily biodegradable or not. europa.eu The OECD recommends that a substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 28-day window in standardized tests. europa.eu
Environmental Persistence and Transformation Studies
The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including hydrolysis and photodegradation.
Hydrolytic Stability in Various pH Conditions
The hydrolytic stability of this compound is significantly influenced by pH due to the presence of the acetal linkage. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net The hydrolysis reaction is acid-catalyzed and proceeds through the formation of a resonance-stabilized carboxonium ion intermediate. nih.govacs.org
The rate of hydrolysis is dependent on the pH of the environment. Studies on other acetals have shown that the rate of hydrolysis increases significantly as the pH decreases. nih.govresearchgate.net For instance, the half-life of some acetals can decrease by orders of magnitude when the pH is lowered from 7.4 to 5.0. whiterose.ac.uk It is also known that the compound may be sensitive to prolonged exposure to moisture. chemicalbook.com
The expected hydrolytic behavior of this compound under different pH conditions is summarized in the table below. The hydrolysis would result in the formation of citral and two molecules of ethanol.
| pH Condition | Expected Hydrolytic Stability | Primary Hydrolysis Products |
| Acidic (pH < 7) | Low | Citral, Ethanol |
| Neutral (pH = 7) | High | - |
| Basic (pH > 7) | High | - |
This table is based on the general principles of acetal chemistry, as specific experimental data for this compound were not found.
Photodegradation Pathways
Photodegradation, the breakdown of molecules by light, is another important environmental fate process. While direct photodegradation studies on this compound are scarce, research on its precursor, citral, provides valuable insights.
Citral is known to be unstable under light irradiation. Its photodegradation can proceed through two main pathways: a cyclization pathway and a radical pathway. The cyclization pathway involves an intramolecular reaction leading to the formation of cyclic ethers. The radical pathway is initiated by the cleavage of molecular bonds, leading to the formation of various radical intermediates that can subsequently react to form a range of degradation products.
Future Directions and Emerging Research Avenues for 1,1 Diethoxy 3,7 Dimethylocta 2,6 Diene
Exploration of Novel Synthetic Routes and Catalysts
The conventional synthesis of 1,1-Diethoxy-3,7-dimethylocta-2,6-diene involves the acid-catalyzed acetalization of citral (B94496) with ethanol (B145695), often requiring the continuous removal of water to drive the reaction to completion. researchgate.net While effective, research is actively pursuing more efficient, cost-effective, and environmentally benign synthetic strategies, with a strong focus on catalyst innovation.
Future research is trending towards the use of heterogeneous and reusable catalysts that simplify product purification and minimize waste. An example of this is the development of a composite supported strong acid catalyst (Ph-SO3H/Na2SO4·CaSO4), which has been shown to produce citral diethyl acetal (B89532) with yields of 93-94% under optimized conditions. researchgate.net The exploration of solid acid catalysts is a significant area of interest, with materials like perchloric acid adsorbed on silica (B1680970) gel, zirconium tetrachloride, and various mesoporous materials showing high efficiency for acetalization under mild conditions. ymerdigital.comorganic-chemistry.org
Moreover, the principles of green chemistry are being integrated into synthetic design. ymerdigital.com This includes the investigation of novel catalyst systems such as:
Polymer-supported catalysts : Polyaniline doped with stannic chloride has proven effective in the synthesis of related citral acetals, suggesting its potential applicability for the diethyl derivative. researchgate.net
Photocatalysts : The use of catalysts like Eosin Y under visible light irradiation presents a neutral-condition, low-energy pathway for acetalization that is compatible with acid-sensitive substrates. organic-chemistry.org
Advanced metal catalysts : Catalytic amounts of cerium(III) trifluoromethanesulfonate (B1224126) or palladium complexes enable the efficient formation of acetals at ambient temperatures, offering a milder alternative to traditional methods. organic-chemistry.org
Investigation of Undiscovered Chemical Reactivity and Stereoselective Reactions
The chemical structure of this compound, featuring two distinct carbon-carbon double bonds and an acetal functional group, offers a rich landscape for exploring novel chemical transformations. While its hydrolysis back to citral under acidic conditions is well-understood, its broader reactivity remains an area ripe for investigation. coresta.org
Future research will likely focus on the selective functionalization of its two double bonds. The conjugated C2=C3 bond and the isolated C6=C7 bond present different electronic environments, enabling the potential for regioselective reactions such as epoxidation, dihydroxylation, or cyclization. Controlling the stereochemical outcome of these reactions is a key challenge. Since the parent citral is a mixture of E- (geranial) and Z- (neral) isomers, developing reactions that are selective for one isomer of the acetal or that create new chiral centers with high fidelity is a significant frontier. longdom.org
The exploration of its participation in pericyclic reactions, such as the Diels-Alder reaction, is another promising avenue. Studies on structurally related ynones have shown that steric and electronic factors heavily influence reactivity, suggesting that the diene system within this compound could be exploited in complex cycloadditions to build intricate molecular architectures. uib.no Understanding and controlling these advanced reactions are crucial for leveraging this compound as a versatile building block in organic synthesis.
Advanced Applications of this compound as a Synthetic Intermediate
Beyond its role as a stabilized fragrance, this compound holds considerable potential as a synthetic intermediate for high-value chemicals. Citral itself is a critical precursor for the synthesis of ionones (important violet and woody fragrance compounds), methyl ionones, and essential vitamins such as Vitamin A and Vitamin E. longdom.org The acetal serves as a protected form of citral, which is advantageous in multi-step syntheses.
Emerging applications focus on using the acetal to perform chemistry on other parts of the molecule where the reactive aldehyde group of citral would normally interfere. The stability of the acetal group to neutral and basic conditions allows for a wide range of transformations to be performed on the terpene backbone. coresta.org Future synthetic strategies could involve:
Selective modification of the isolated C6=C7 double bond.
Subsequent deprotection of the acetal under mild acidic conditions to unmask the α,β-unsaturated aldehyde.
Further transformation of the newly revealed aldehyde via reactions like aldol (B89426) condensation, Wittig reactions, or reductions to generate complex molecular targets.
This strategy positions this compound as a key component in the chiral pool synthesis of complex natural products and other functional molecules, where precise control over reactive groups is paramount. nih.gov
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The biological activity of this compound is primarily associated with its identity as a pro-fragrance or pro-flavor, slowly releasing citral upon hydrolysis. longdom.org The biological mechanisms of citral are more extensively studied, revealing antimicrobial activity that involves the disruption of microbial cell walls and membranes. nih.gov
A significant future research direction is to decouple the biological effects of the intact acetal from those of its hydrolysis product, citral. This involves investigating whether the acetal itself possesses unique biological activities or interacts with cellular targets, such as olfactory receptors, differently than citral. Some data suggests acyclic monoterpenoids may be involved in lipid metabolism and transport, an area that warrants deeper investigation for this compound. foodb.ca
Metabolic profiling represents a critical frontier. While the metabolism of citral is known to proceed via oxidation to form various acidic products, the metabolic fate of this compound has not been fully elucidated. nih.gov Future studies using advanced analytical techniques will be essential to track the absorption, distribution, metabolism, and excretion of the intact acetal and its metabolites, including those derived from the ethoxy groups. This will provide a more complete understanding of its behavior in biological systems and clarify its precise mechanisms of action.
Development of Advanced Analytical Methods for Trace Analysis and Metabolite Profiling
Accurate and sensitive analytical methods are crucial for quality control, stability testing, and mechanistic studies. While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods, there are opportunities for significant advancement. longdom.orgcoresta.org
A known challenge in the HPLC analysis of this compound is its tendency to hydrolyze on the acidic stationary phases of conventional silica columns. coresta.org Research has shown that incorporating a small amount of a base, such as triethylamine, into the mobile phase can prevent this degradation, allowing for the simultaneous and accurate measurement of both the acetal and its parent aldehyde, citral. coresta.org
Future developments will build upon this foundation, moving towards more powerful analytical platforms:
Advanced Chromatography : Ultra-high-performance liquid chromatography (UHPLC) can offer significantly faster analysis times and higher resolution, improving the separation of the E/Z isomers and other related compounds.
High-Resolution Mass Spectrometry (HRMS) : Coupling UHPLC with HRMS technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers will enable highly sensitive and selective trace analysis and the unambiguous identification of metabolites in complex biological matrices.
Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. uni.lu Developing IM-MS methods could provide an orthogonal dimension of separation, helping to resolve isomeric and isobaric interferences, which is a common challenge in terpene analysis.
Addressing Analytical Artifacts : Research has shown that common analytical techniques, such as headspace GC, can generate artifacts like acetone (B3395972) when analyzing terpenes in the presence of oxygen. mdpi.com Future methods must incorporate protocols, such as analysis under an inert atmosphere, to prevent such artifacts and ensure data accuracy. mdpi.com
These advanced methods will be instrumental in conducting detailed metabolite profiling, pharmacokinetic studies, and trace-level environmental analysis, providing a deeper insight into the lifecycle of this compound.
Mentioned Compounds
Q & A
Q. What are the key structural features of 1,1-diethoxy-3,7-dimethylocta-2,6-diene, and how can they be experimentally verified?
The compound contains two ethoxy groups at position 1, conjugated dienes at positions 2,6, and methyl substituents at positions 3 and 6. Structural verification methods include:
- NMR spectroscopy : Analyze and NMR for characteristic shifts (e.g., ethoxy protons at ~1.2–1.4 ppm, diene protons at ~5.0–5.5 ppm).
- Mass spectrometry : Confirm molecular weight (CHO; MW = 226.36 g/mol) via ESI-MS or GC-MS .
- Infrared spectroscopy : Identify C-O (ethoxy) stretches at ~1050–1150 cm and C=C (diene) stretches at ~1600–1680 cm.
Q. What synthetic routes are reported for this compound, and what are their limitations?
While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous terpene-derived acetals (e.g., formate esters) suggest:
- Acid-catalyzed acetal formation : Reacting 3,7-dimethylocta-2,6-dien-1-ol with triethyl orthoformate under acidic conditions .
- Purification challenges : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to strong oxidizers .
Q. How should this compound be stored to ensure stability, and what are its incompatibilities?
- Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides, nitric acid) to prevent hazardous decomposition (CO, CO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR shifts (e.g., diene proton coupling constants) may arise from stereochemical variations (cis/trans isomers). Strategies include:
- NOESY experiments : Detect spatial proximity of methyl and ethoxy groups to confirm stereochemistry.
- Comparative analysis : Cross-reference with structurally related compounds like 3,7-dimethylocta-1,6-diene (CAS 2436-90-0) to validate assignments .
Q. What advanced analytical techniques are recommended for studying its reactivity in catalytic systems?
- DFT calculations : Model electron density distribution to predict regioselectivity in Diels-Alder reactions.
- In situ IR spectroscopy : Monitor real-time acetal cleavage under protic or Lewis acidic conditions .
- GC-MS with isotopic labeling : Trace degradation pathways using -labeled ethoxy groups .
Q. How can researchers address gaps in toxicological data for safe handling?
- Proxy studies : Use toxicity data from structurally similar compounds (e.g., 3,7-dimethylocta-1,6-diene) to infer hazards. For example, skin irritation potential (H315) and aquatic toxicity (H400) are noted in related terpenes .
- In vitro assays : Conduct MTT assays on mammalian cell lines to assess cytotoxicity .
Methodological Challenges
Q. What are the challenges in characterizing its decomposition products under oxidative conditions?
- Detection limits : Low concentrations of CO/CO require sensitive FTIR or gas chromatography with thermal conductivity detection .
- Reaction quenching : Rapidly cool reaction mixtures to stabilize reactive intermediates (e.g., peroxides) .
Q. How can computational models improve synthesis optimization?
- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., p-toluenesulfonic acid vs. Amberlyst-15) for acetal formation.
- Molecular dynamics simulations : Assess solvent effects (e.g., toluene vs. DCM) on reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
